molecular formula C17H21NO4 B5072066 Diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate CAS No. 6637-12-3

Diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate

Cat. No.: B5072066
CAS No.: 6637-12-3
M. Wt: 303.35 g/mol
InChI Key: SDGHKFATACOZPG-UHFFFAOYSA-N
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Description

Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Diethyl[(2-methyl-1H-indol-3-yl)methyl]malonate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

diethyl 2-[(2-methyl-1H-indol-3-yl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-4-21-16(19)14(17(20)22-5-2)10-13-11(3)18-15-9-7-6-8-12(13)15/h6-9,14,18H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGHKFATACOZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(NC2=CC=CC=C21)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287748
Record name diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6637-12-3
Record name NSC52363
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl[(2-methyl-1h-indol-3-yl)methyl]malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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